molecular formula C20H23NO B3850290 [1-(9H-fluoren-2-ylmethyl)-3-piperidinyl]methanol

[1-(9H-fluoren-2-ylmethyl)-3-piperidinyl]methanol

Cat. No. B3850290
M. Wt: 293.4 g/mol
InChI Key: XJHGFSFFDKKRSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(9H-fluoren-2-ylmethyl)-3-piperidinyl]methanol, also known as FPM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. FPM is a white crystalline powder with a molecular formula of C20H23NO and a molecular weight of 297.4 g/mol.

Mechanism of Action

The mechanism of action of [1-(9H-fluoren-2-ylmethyl)-3-piperidinyl]methanol involves the inhibition of the dopamine transporter (DAT). DAT is responsible for the reuptake of dopamine from the synaptic cleft, leading to the termination of dopamine signaling. [1-(9H-fluoren-2-ylmethyl)-3-piperidinyl]methanol binds to DAT and prevents the reuptake of dopamine, leading to increased levels of dopamine in the brain. This effect has been shown to be selective for DAT and does not affect other neurotransmitter transporters.
Biochemical and Physiological Effects:
The biochemical and physiological effects of [1-(9H-fluoren-2-ylmethyl)-3-piperidinyl]methanol are primarily related to its effect on dopamine signaling. [1-(9H-fluoren-2-ylmethyl)-3-piperidinyl]methanol has been shown to increase dopamine levels in the brain, leading to increased dopamine signaling. This effect has been associated with analgesic, anti-inflammatory, antidepressant, and anxiolytic effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of [1-(9H-fluoren-2-ylmethyl)-3-piperidinyl]methanol for lab experiments is its selectivity for DAT. This allows for the study of dopamine signaling without affecting other neurotransmitter systems. [1-(9H-fluoren-2-ylmethyl)-3-piperidinyl]methanol is also relatively easy to synthesize and purify, making it readily available for research purposes.
One of the limitations of [1-(9H-fluoren-2-ylmethyl)-3-piperidinyl]methanol for lab experiments is its potential for abuse. [1-(9H-fluoren-2-ylmethyl)-3-piperidinyl]methanol has been shown to have stimulant properties and may be addictive. Therefore, caution must be taken when handling [1-(9H-fluoren-2-ylmethyl)-3-piperidinyl]methanol in lab experiments.

Future Directions

There are several future directions for the study of [1-(9H-fluoren-2-ylmethyl)-3-piperidinyl]methanol. One direction is the development of new compounds based on the chemical structure of [1-(9H-fluoren-2-ylmethyl)-3-piperidinyl]methanol. These compounds may have improved pharmacological properties and may be used as therapeutic agents for various disorders.
Another direction is the study of the long-term effects of [1-(9H-fluoren-2-ylmethyl)-3-piperidinyl]methanol on dopamine signaling. It is important to understand the potential risks associated with the chronic use of [1-(9H-fluoren-2-ylmethyl)-3-piperidinyl]methanol.
Finally, the use of [1-(9H-fluoren-2-ylmethyl)-3-piperidinyl]methanol in combination with other drugs may be explored. [1-(9H-fluoren-2-ylmethyl)-3-piperidinyl]methanol may enhance the effects of other drugs by increasing dopamine signaling, leading to improved therapeutic outcomes.

Scientific Research Applications

[1-(9H-fluoren-2-ylmethyl)-3-piperidinyl]methanol has been extensively studied for its potential applications in various fields such as neuroscience, pharmacology, and medicinal chemistry. In neuroscience, [1-(9H-fluoren-2-ylmethyl)-3-piperidinyl]methanol has been used as a tool to study the role of the neurotransmitter dopamine in the brain. [1-(9H-fluoren-2-ylmethyl)-3-piperidinyl]methanol has been shown to selectively inhibit the uptake of dopamine, leading to increased levels of dopamine in the brain. This effect has been used to study the role of dopamine in various neurological disorders such as Parkinson's disease and schizophrenia.
In pharmacology, [1-(9H-fluoren-2-ylmethyl)-3-piperidinyl]methanol has been studied for its potential as a therapeutic agent. [1-(9H-fluoren-2-ylmethyl)-3-piperidinyl]methanol has been shown to have analgesic and anti-inflammatory properties, making it a potential candidate for the treatment of pain and inflammation. [1-(9H-fluoren-2-ylmethyl)-3-piperidinyl]methanol has also been studied for its potential as an antidepressant and anxiolytic agent.
In medicinal chemistry, [1-(9H-fluoren-2-ylmethyl)-3-piperidinyl]methanol has been studied for its potential as a lead compound for the development of new drugs. The unique chemical structure of [1-(9H-fluoren-2-ylmethyl)-3-piperidinyl]methanol has been used as a starting point for the design of new compounds with improved pharmacological properties.

properties

IUPAC Name

[1-(9H-fluoren-2-ylmethyl)piperidin-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO/c22-14-16-4-3-9-21(13-16)12-15-7-8-20-18(10-15)11-17-5-1-2-6-19(17)20/h1-2,5-8,10,16,22H,3-4,9,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJHGFSFFDKKRSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC3=C(C=C2)C4=CC=CC=C4C3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5414050

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(9H-fluoren-2-ylmethyl)-3-piperidinyl]methanol
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
[1-(9H-fluoren-2-ylmethyl)-3-piperidinyl]methanol
Reactant of Route 3
Reactant of Route 3
[1-(9H-fluoren-2-ylmethyl)-3-piperidinyl]methanol
Reactant of Route 4
[1-(9H-fluoren-2-ylmethyl)-3-piperidinyl]methanol
Reactant of Route 5
Reactant of Route 5
[1-(9H-fluoren-2-ylmethyl)-3-piperidinyl]methanol
Reactant of Route 6
[1-(9H-fluoren-2-ylmethyl)-3-piperidinyl]methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.